3-Bromopentane-2,4-dione
Description
Overview of α-Halogenated 1,3-Diketones in Contemporary Organic Chemistry
Alpha-halogenated 1,3-diketones are a class of compounds characterized by a halogen atom (F, Cl, Br, I) on the carbon atom situated between two carbonyl groups. This structural arrangement makes the α-carbon highly reactive. The position is easily halogenated because of the compound's ability to form an enol in acidic conditions or an enolate in basic conditions. wikipedia.org The presence of the halogen enhances the electrophilicity of the molecule, making it a valuable intermediate in a wide array of chemical transformations.
In contemporary organic chemistry, these compounds are recognized as versatile reagents. The halogen atom can act as a good leaving group in nucleophilic substitution reactions, while the diketone moiety is primed for cyclocondensation and ring-forming reactions. Researchers have developed various methods for the α-halogenation of 1,3-dicarbonyl compounds, including cost-effective and environmentally friendly techniques. organic-chemistry.org For instance, efficient oxidative α-halogenation can be achieved using a system with titanium halides (TiCl₄ or TiBr₄) and environmentally benign oxidants like hydrogen peroxide (H₂O₂) or peracetic acid. organic-chemistry.org This approach is notable for its high halogen atom economy and a self-titrating nature, indicated by a sharp color change upon reaction completion. organic-chemistry.org The resulting α-halogenated products are crucial starting materials for synthesizing industrially important and biologically active compounds, including antiviral and antifungal agents. researchgate.net
Significance of 3-Bromopentane-2,4-dione as a Versatile Synthetic Building Block
This compound stands out as a particularly useful building block for constructing complex molecules, especially various heterocyclic systems which are foundational in medicinal chemistry. smolecule.com Its unique reactivity, stemming from the combination of the electrophilic bromine and the two ketone groups, allows for selective chemical transformations, often under mild conditions. smolecule.com
Research has demonstrated its utility in the synthesis of a diverse range of heterocyclic compounds:
Thiazoles: The compound is used in the Hantzsch thiazole (B1198619) synthesis. For example, it reacts with thioureas to produce 2-arylimino-1,3-thiazole derivatives. It has also been used to prepare thiazole-substituted thiosemicarbazide (B42300) derivatives that show potential as antitubercular agents. smolecule.com
Oxazoles: It serves as a key reactant in the synthesis of oxazole (B20620) derivatives. For instance, reacting this compound with urea (B33335) in an acetone-water solution yields 1-(2-amino-4-methyl-1,3-oxazol-5-yl)ethanone. smolecule.com
Pyrimidines and Fused Systems: The compound is employed in the synthesis of pyrimidine (B1678525) derivatives. smolecule.com A notable application is its reaction with tetrahydropyrimidine-2-thiones to create 5H-thiazolo[3,2-a]pyrimidines, a class of compounds known for a broad spectrum of biological activity. smolecule.comosi.lv
Imidazopyridines: In one-pot syntheses, this compound (often prepared in-situ) reacts with 2-aminopyridine (B139424) to form intermediates that lead to various imidazopyridine derivatives. researchgate.net
Pyrazoles: In [4+1] annulation reactions, this compound can react with azoalkenes and a base like potassium carbonate in THF to produce pyrazole (B372694) derivatives with a quaternary carbon center. acs.org
Beyond heterocycles, research has explored novel deacylation reactions of α-bromo-β-diketones. For example, using silica (B1680970) sulfuric acid, this compound can be converted to the corresponding α-bromo ketone in good yields under mild conditions. researchgate.netresearchgate.net This demonstrates its versatility in reactions that involve the cleavage of carbon-carbon bonds. researchgate.netresearchgate.net
Table 2: Selected Synthetic Applications of this compound
| Reactant(s) | Product Type | Research Finding |
|---|---|---|
| Urea | Oxazole derivative | Synthesis of 1-(2-amino-4-methyl-1,3-oxazol-5-yl)ethanone. smolecule.com |
| Tetrahydropyrimidine-2-thiones | Fused Pyrimidine (Thiazolopyrimidine) | Convenient method for preparing 5H-thiazolo[3,2-a]pyrimidines. smolecule.comosi.lv |
| 2-Aminopyridine | Imidazopyridine derivative | Used to synthesize intermediates for biologically active imidazopyridines. researchgate.net |
| Azoalkenes | Pyrazole derivative | Participates in [4+1] annulation to form aza-heterocycles with a quaternary carbon. acs.org |
Historical Context and Evolution of Research in Brominated Diketone Chemistry
The study of β-diketones has a history spanning over a century, with these compounds being recognized as some of the most popular ligands in coordination chemistry and versatile starting materials in organic synthesis. researchgate.netresearchgate.net The ability to selectively introduce a halogen at the central carbon of a β-diketone represented a significant advancement in the field of halogenated organic compounds. smolecule.com
The synthesis of this compound itself is a cornerstone of this evolution. A straightforward and high-yielding method involves the direct bromination of pentane-2,4-dione (acetylacetone). smolecule.com One documented procedure involves treating acetylacetone (B45752) with bromine in acetic acid at 0°C, followed by heating, which produces the target compound in quantitative yields. acs.org An alternative method utilizes N-Bromosuccinimide (NBS) in chloroform (B151607), avoiding the use of more hazardous molecular bromine. researchgate.net The development of these reliable synthetic protocols made the compound readily accessible for further chemical exploration. smolecule.com
Early research focused on leveraging this compound as a fundamental building block, particularly for the synthesis of heterocyclic compounds like thiazoles and pyrimidines. smolecule.com Contemporary research has expanded its utility by exploring more complex transformations. For example, studies on the condensation reaction with N-aryl thioureas revealed a dual reactivity pattern, yielding different products based on the reaction conditions, which highlights the compound's versatility. smolecule.com More recent investigations have delved into C-C bond activation reactions. It has been shown that 3-substituted 3-bromopentane-2,4-diones can be deacylated in the presence of a Brønsted acid, where a carbocation formed by the cleavage of a C-C bond can then be used in Friedel-Crafts type alkylation reactions. researchgate.netresearchgate.net This evolution from a simple building block to a substrate for complex bond-cleavage and formation reactions illustrates the enduring and expanding importance of brominated diketones in the landscape of organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromopentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3(7)5(6)4(2)8/h5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHDFLHQXZRDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326692 | |
| Record name | 3-bromopentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3043-28-5 | |
| Record name | 3-bromopentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromopentane 2,4 Dione
Direct Halogenation Approaches
Direct halogenation stands as the primary and most straightforward strategy for the synthesis of 3-Bromopentane-2,4-dione. This approach is predicated on the reaction between the nucleophilic enol form of pentane-2,4-dione and an electrophilic bromine source. Two principal reagents are commonly employed for this purpose: elemental bromine (Br₂) and N-Bromosuccinimide (NBS).
Bromination of Pentane-2,4-dione with Elemental Bromine
The reaction of pentane-2,4-dione with molecular bromine is a classic method for synthesizing the 3-bromo derivative. The process involves the electrophilic attack of bromine on the electron-rich central carbon of the dione (B5365651).
The success of the bromination of pentane-2,4-dione is highly dependent on the careful control of several reaction parameters to maximize yield and minimize the formation of byproducts, such as di-brominated species.
Stoichiometry: A 1:1 molar ratio of pentane-2,4-dione to bromine is typically used to favor mono-bromination. Using an excess of bromine can lead to the formation of 3,3-dibromopentane-2,4-dione.
Solvent Systems: The choice of solvent is crucial. Non-polar aprotic solvents like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) are often employed. nih.gov Water can also be used as a solvent, sometimes in the presence of a buffer like sodium acetate (B1210297), to neutralize the hydrogen bromide (HBr) byproduct, which can otherwise catalyze side reactions.
Temperature Control: The reaction is exothermic, and maintaining a low temperature, typically between 0-10 °C, is essential. This is often achieved using an ice bath. Temperature control helps to slow down the reaction rate, providing better selectivity and preventing the formation of undesired byproducts.
| Parameter | Condition | Rationale |
|---|---|---|
| Stoichiometry | 1:1 (Dione:Bromine) | Minimizes di-bromination and other side reactions. |
| Solvent | Carbon Tetrachloride, Chloroform, Water | Provides a medium for the reaction; water can help neutralize HBr byproduct. |
| Temperature | 0-10 °C | Controls the exothermic reaction, enhancing selectivity for the mono-brominated product. |
The bromination of pentane-2,4-dione proceeds through an electrophilic substitution mechanism, targeting the central carbon atom (the γ-carbon). The key to this reactivity is the keto-enol tautomerism of pentane-2,4-dione.
The dione exists in equilibrium with its enol tautomer. The enol form is a potent nucleophile, with significant electron density at the γ-carbon. The mechanism involves the following steps:
Enol Formation: Pentane-2,4-dione tautomerizes to its more reactive enol form. This equilibrium is often catalyzed by trace amounts of acid or base.
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. This induces a dipole in the Br-Br bond.
Intermediate Formation: A transient, positively charged intermediate is formed.
Deprotonation: The intermediate is deprotonated, typically by the bromide ion (Br⁻) formed in the previous step or a solvent molecule, to regenerate the carbonyl group and yield the final product, this compound, along with hydrogen bromide (HBr).
This pathway is favored because the acidity of the protons on the γ-carbon is significantly higher than those on the terminal methyl groups, leading to the preferential formation of the enol at this position.
Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis that serves as an alternative to elemental bromine for the bromination of pentane-2,4-dione. It is particularly valued for its milder reactivity and ease of handling.
NBS provides excellent regioselectivity for the bromination at the γ-carbon of pentane-2,4-dione. The reaction is highly efficient, often proceeding under mild conditions to give high yields of the desired product. The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and few side-products. wikipedia.org The use of NBS in a solvent like chloroform has been reported for the preparation of this compound, which can then be used in subsequent steps without extensive purification. nih.gov The high regioselectivity is attributed to the same underlying principle as with elemental bromine: the enhanced acidity and nucleophilicity of the central carbon position.
NBS offers several practical advantages over molecular bromine, making it a more convenient and often safer choice for laboratory-scale synthesis. masterorganicchemistry.com
Safety and Handling: Molecular bromine is a dense, volatile, and highly corrosive fuming liquid that poses significant handling challenges. masterorganicchemistry.com In contrast, NBS is a white crystalline solid that is much easier and safer to weigh and handle. wikipedia.orgmasterorganicchemistry.com
Reaction Control: NBS provides a low, constant concentration of electrophilic bromine in the reaction mixture. This controlled delivery helps to prevent unwanted side reactions, such as over-bromination, which can be a problem with the high reactivity of liquid Br₂. masterorganicchemistry.com
Byproducts: The reaction with NBS produces succinimide as a byproduct, which is a solid and can often be easily removed by filtration. The reaction with Br₂ produces corrosive HBr gas.
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
|---|---|---|
| Physical State | Dense, reddish-brown fuming liquid | White crystalline solid wikipedia.org |
| Handling | Difficult and hazardous; requires a fume hood masterorganicchemistry.com | Easy and relatively safe masterorganicchemistry.com |
| Reactivity | Highly reactive, can lead to side reactions | Milder, provides a low concentration of Br₂, more selective masterorganicchemistry.com |
| Byproduct | Hydrogen Bromide (HBr) (corrosive gas) | Succinimide (solid, easily removed) |
Phase-Vanishing and Solvent-Free Bromination Techniques
Phase-Vanishing Bromination
Phase-vanishing reactions represent a sophisticated approach to control highly exothermic reactions, such as the bromination of active methylene (B1212753) compounds. This methodology employs a triphasic system to regulate the interaction between reactants. organic-chemistry.orgorganic-chemistry.org Typically, the system consists of a top layer containing the substrate (pentane-2,4-dione) in an organic solvent, a middle layer composed of an inert, dense fluorous solvent (like perfluorohexane), and a bottom layer of the brominating agent (e.g., molecular bromine). organic-chemistry.org
The fluorous phase acts as a liquid membrane, allowing the bromine to slowly diffuse from the bottom layer to the top layer, where it reacts with the pentane-2,4-dione. organic-chemistry.org This controlled diffusion moderates the reaction rate, prevents overheating, and enhances selectivity, leading to high yields of the desired this compound. organic-chemistry.org An alternative setup can be used when both reactants are less dense than the fluorous phase, wherein a denser solvent is used to form the bottom layer. organic-chemistry.orgnih.gov The reaction is visually intuitive, as the disappearance of the colored bromine layer signals its completion. organic-chemistry.org
Solvent-Free Bromination
Solvent-free synthesis, particularly through mechanochemistry, offers a green and efficient alternative to traditional solution-phase reactions. rsc.orgnih.gov For the bromination of 1,3-dicarbonyl compounds like pentane-2,4-dione, a solid-state reaction can be achieved by mechanical milling. This technique involves grinding the substrate with a solid brominating agent. dntb.gov.ua
A notable solvent-free method employs a combination of sodium bromide (NaBr) and Oxone (potassium peroxymonosulfate) under mechanical milling conditions. In this process, Oxone oxidizes the bromide salt to generate the electrophilic bromine species in situ, which then reacts with the pentane-2,4-dione. This method avoids the use of hazardous solvents and often results in high yields and clean product formation with minimal workup. dntb.gov.ua
Table 1: Comparison of Phase-Vanishing and Solvent-Free Bromination Techniques for 1,3-Dicarbonyl Compounds
| Technique | Reagents | Key Features | Advantages | Reference |
| Phase-Vanishing | Substrate, Bromine, Fluorous Solvent | Triphasic system with a fluorous phase as a screen. | Controlled reaction rate, improved safety for exothermic reactions, high yields. | organic-chemistry.orgorganic-chemistry.org |
| Solvent-Free (Mechanochemistry) | Substrate, NaBr, Oxone | Solid-state reaction promoted by mechanical grinding. | Environmentally friendly (no solvent), high efficiency, simple workup. | dntb.gov.ua |
"On Water" Bromination Utilizing H₂O₂–HBr Systems
"On water" synthesis has emerged as a sustainable and effective methodology in organic chemistry. For the α-bromination of ketones, including β-dicarbonyl compounds, a system comprising hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in water is particularly effective. rsc.orgresearchgate.net This approach is lauded for its environmental benefits, as it eliminates the need for organic solvents and utilizes inexpensive, readily available reagents. rsc.org
The reaction mechanism involves the in situ generation of molecular bromine (Br₂) through the oxidation of HBr by H₂O₂. researchgate.net The bromine then acts as the electrophile, reacting with the enol form of pentane-2,4-dione to yield this compound. The reaction typically proceeds at room temperature without the need for a catalyst. rsc.orgresearchgate.net By adjusting the concentrations and stoichiometry of H₂O₂ and HBr, the reaction can be controlled to achieve high selectivity for monobromination, affording the product in excellent yields. rsc.orgresearchgate.net
Table 2: "On Water" Bromination of 1,3-Diketones with H₂O₂–HBr
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| 1,3-Diketones (General) | H₂O₂, HBr | "On water", Room Temperature | 69-97 | rsc.orgresearchgate.net |
| Pentane-2,4-dione | H₂O₂, HBr | "On water", Room Temperature | High (implied) | researchgate.net |
Indirect Halogenation and Halogen Exchange Reactions
Bromide Substitution via Halex Reaction
The Halogen Exchange (Halex) reaction is a powerful method for the synthesis of halogenated compounds, typically involving the nucleophilic substitution of one halogen for another. While prominently used for fluorination by exchanging chlorine or bromine atoms, the principle can be extended to bromide substitution.
In the context of synthesizing this compound, a Halex reaction would conceptually involve the substitution of a different halogen atom (such as iodine or chlorine) at the C3 position with a bromide ion. For this to be synthetically viable, the starting material, such as 3-iodo- or 3-chloropentane-2,4-dione (B157559), would be required. The reaction proceeds by treating the halogenated precursor with a source of bromide ions, such as an alkali metal bromide (e.g., NaBr or KBr), often in a polar aprotic solvent to facilitate the nucleophilic attack of the bromide ion. The efficiency of the exchange depends on factors like the nature of the leaving group (I > Br > Cl), the solvent, and the reaction temperature.
Tandem Oxidation–Bromination Processes in α-Haloketone Synthesis
Tandem reactions, where multiple transformations occur in a single pot, offer significant advantages in terms of efficiency and resource conservation. The synthesis of α-haloketones can be achieved through tandem oxidation-bromination processes, starting from precursors such as secondary alcohols. nih.gov
The H₂O₂–HBr system, previously noted for direct bromination, can also be employed in a tandem fashion. researchgate.net For instance, a secondary alcohol can first be oxidized to the corresponding ketone by the H₂O₂–HBr system, which then undergoes in situ α-bromination to yield the α-bromoketone. nih.gov By carefully controlling the reaction conditions, such as the stoichiometry of the reagents and the temperature, it is possible to selectively direct the process towards the formation of monobrominated products like this compound from a suitable precursor. nih.gov This one-pot procedure is highly attractive as it avoids the isolation of intermediate products and aligns with the principles of green chemistry. researchgate.netnih.gov
Table 3: Tandem Oxidation-Bromination of Secondary Alcohols
| Process | Starting Material | Reagents | Key Transformation | Advantages | Reference |
| Tandem Oxidation-Bromination | Secondary Alcohols | H₂O₂, HBr | Alcohol → Ketone → α-Bromoketone | One-pot synthesis, high atom economy, green chemistry principles. | researchgate.netnih.gov |
Advanced Spectroscopic and Structural Elucidation of 3 Bromopentane 2,4 Dione
Crystallographic Analysis
Crystallographic studies, particularly single-crystal X-ray diffraction, have been instrumental in elucidating the precise three-dimensional structure of 3-bromopentane-2,4-dione, especially within coordination complexes.
Single-Crystal X-ray Diffraction for Structural Confirmation
Single-crystal X-ray diffraction provides definitive evidence for the structural characteristics of molecules in their crystalline state.
Three-dimensional X-ray crystallographic analysis of a cobalt(III) complex containing the 3-bromopentane-2,4-dionato moiety has unequivocally confirmed that bromination occurs at the central carbon atom (C3) of the pentane-2,4-dione ligand. rsc.org This was determined by solving the crystal structure of (3-bromopentane-2,4-dionato)(1,4,7,10-tetra-azacyclododecane)cobalt(III) diperchlorate. rsc.org The analysis showed that the bromine atom is attached to the γ-carbon of the β-diketonate ring, a position that is often susceptible to electrophilic substitution. rsc.orgresearch-solution.com
In a separate study, the structure of a mono-brominated derivative of acetoacetanilide, a related β-dicarbonyl compound, was also confirmed by single-crystal X-ray diffraction, further demonstrating the utility of this technique in unambiguously determining the position of halogenation on active methylene (B1212753) groups. rsc.org
Table 1: Crystallographic Data for (3-bromopentane-2,4-dionato)(1,4,7,10-tetra-azacyclododecane)cobalt(III) diperchlorate rsc.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 15.138(4) |
| b (Å) | 21.360(5) |
| c (Å) | 14.066(7) |
| Z | 8 |
| R-factor | 0.0635 |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups, conformational states, and vibrational modes of this compound.
Infrared (IR) Spectroscopy for Functional Group and Conformational Studies
Infrared spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum is dominated by strong absorption bands corresponding to the carbonyl (C=O) groups. In a study involving the synthesis of 5H-thiazolo[3,2-a]pyrimidines using this compound, the resulting compounds exhibited a high-frequency IR absorption band in the range of 1774-1754 cm⁻¹, which was assigned to the stretching vibration of a carbonyl group within the thiazolone ring. smolecule.com
Theoretical studies based on Density Functional Theory (DFT) have been employed to analyze the vibrational spectra of this compound and its conformers. researchgate.netacs.org These computational analyses help in assigning the observed IR bands to specific vibrational modes. researchgate.net Studies on the related 3-chloro-pentane-2,4-dione have shown that the vibrational frequencies calculated by DFT methods are in good agreement with experimental IR data. researchgate.net
The position of the carbonyl stretching frequency can be influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents. In the enol form of related β-dicarbonyl compounds, the C=O stretching frequency is often lowered due to conjugation and hydrogen bonding.
Raman Spectroscopy for Vibrational Mode Assignments
Raman spectroscopy complements IR spectroscopy by providing information on non-polar or weakly polar bonds. The vibrational modes of this compound have been studied using Raman spectroscopy in conjunction with DFT calculations. researchgate.netacs.org These studies have facilitated a more complete assignment of the vibrational modes of the molecule. researchgate.net
For the parent compound, acetylacetone (B45752), extensive vibrational analyses using both IR and Raman spectroscopy have been performed to distinguish between the keto and enol forms. ekb.eg By comparing the spectra in different solvents and with deuterated analogues, researchers have been able to assign the vibrational bands for each tautomer. ekb.eg Similar methodologies can be applied to this compound to understand its tautomeric equilibrium and the vibrational characteristics of each form.
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for the Enol Form of Halogenated Pentane-2,4-diones (Illustrative)
| Vibrational Mode | 3-chloro-pentane-2,4-dione (Calculated) researchgate.net |
| OH stretch | ~2800-3200 |
| C=O stretch | ~1600-1650 |
| C=C stretch | ~1550-1600 |
| OH in-plane bend | ~1400-1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound, providing insights into its carbon-hydrogen framework and the dynamic equilibrium between its tautomeric forms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound. The chemical shifts observed in the spectra are indicative of the electronic environment of the nuclei, which is influenced by the presence of the electronegative bromine atom and the two carbonyl groups.
In a typical ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (B151607) (CDCl₃), distinct signals corresponding to the different types of protons in the molecule are observed. rsc.org For the diketo form, a singlet is expected for the six equivalent protons of the two methyl groups (CH₃). rsc.org Another signal, a singlet, corresponds to the single proton on the carbon bearing the bromine atom (CHBr). figshare.com The integration of these signals confirms the ratio of the protons in the molecule.
The ¹³C NMR spectrum provides complementary information. It shows signals for the carbonyl carbons (C=O), the carbon attached to the bromine (C-Br), and the methyl carbons (CH₃). figshare.com The chemical shifts of these carbons are characteristic of their functional groups. For instance, the carbonyl carbons resonate at a significantly downfield region due to their deshielded nature.
A study reported the following NMR data for this compound:
¹H NMR (in CDCl₃): A singlet at δ 2.42 ppm corresponding to the six methyl protons (2 × СH₃) and a singlet at δ 4.69 ppm for the methine proton (СH). rsc.org Another source reported a singlet at δ 4.17 ppm for the methyl protons and a singlet at δ 2.07 ppm for the methine proton. figshare.com
¹³C NMR: Signals at δ 27 ppm (methyl carbons), δ 67 ppm (methine carbon), and δ 195 ppm (carbonyl carbons). figshare.com
It is important to note that this compound primarily exists in the enol form, which influences the observed NMR spectra. mdpi.comekb.eg The presence of a single signal for the two methyl groups in the ¹H NMR spectrum of the enol form suggests a rapid proton exchange between the two oxygen atoms on the NMR timescale, making the methyl groups chemically equivalent. encyclopedia.pub
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H | 2.42 | Singlet | 2 × CH₃ | rsc.org |
| ¹H | 4.69 | Singlet | CH | rsc.org |
| ¹H | 4.17 | Singlet | 2 × CH₃ | figshare.com |
| ¹H | 2.07 | Singlet | CH | figshare.com |
| ¹³C | 27 | - | CH₃ | figshare.com |
| ¹³C | 67 | - | CH | figshare.com |
| ¹³C | 195 | - | C=O | figshare.com |
β-dicarbonyl compounds like this compound are well-known to exhibit keto-enol tautomerism. ekb.eg NMR spectroscopy is an invaluable technique for studying this equilibrium, as the keto and enol forms give rise to distinct sets of signals. encyclopedia.pubacs.org The relative integrals of these signals can be used to determine the equilibrium constant in various solvents and at different temperatures. acs.org
For this compound, the equilibrium between the diketo and the enol tautomers can be investigated. mdpi.com The enol form is stabilized by the formation of an intramolecular hydrogen bond. researchgate.net The chemical shift of the enolic proton is a key indicator of the strength of this hydrogen bond. mdpi.com Studies on related β-diketones have shown that the position of the tautomeric equilibrium is sensitive to solvent polarity, with more polar solvents often favoring the keto form. ekb.egacs.org Tautomeric analyses have been performed on 3-bromo-2,4-pentanedione to determine hydrogen bond strengths. mdpi.com
Electronic Spectroscopy
Electronic spectroscopy, specifically UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.
The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to electronic transitions. In the enol form, the molecule possesses a conjugated system (O=C-C=C-OH), which gives rise to π → π* transitions. The bromine atom, with its lone pairs of electrons, can also participate in n → π* transitions.
The position and intensity of these absorption bands are influenced by the extent of conjugation and the presence of substituents. The enol form of this compound is expected to have a strong absorption in the UV region due to the π → π* transition of the conjugated system. The effect of the bromine substituent can be observed by comparing its spectrum to that of the parent compound, pentane-2,4-dione.
A study of related compounds indicates that the absorption band for the π,π* transition in β-diketones can be observed. mdpi.com For instance, in a study of a β-thioxoketone, the band at 410 nm was ascribed to the π,π* transition. mdpi.com While specific UV-Vis data for this compound is not extensively detailed in the provided context, general principles suggest that its conjugated enol form will exhibit characteristic absorptions that are sensitive to solvent environment. tuwien.at
| Transition | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| π → π* | ~410 | 3-methylpentane | mdpi.com |
Computational Chemistry and Theoretical Investigations of 3 Bromopentane 2,4 Dione
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the molecular properties of chemical compounds. For 3-bromopentane-2,4-dione, these theoretical studies provide deep insights into its structure, stability, and vibrational characteristics, complementing experimental data.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been widely employed to investigate this compound, offering a balance between computational cost and accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for these calculations.
Theoretical studies have focused on the molecular structures of the stable conformers of this compound, particularly its keto and cis-enol forms. researchgate.net Using DFT methods, researchers have performed full geometry optimizations to determine key structural parameters such as bond lengths and bond angles. These calculations are often carried out with basis sets like 6-311++G**, which includes diffuse functions and polarization functions to accurately describe electron distribution, especially in a molecule with electronegative atoms like bromine and oxygen. researchgate.netekb.eg The results from these optimizations provide a detailed three-dimensional picture of the molecule's most stable shapes and are often compared with related compounds like acetylacetone (B45752) and other alpha-halogenated derivatives to understand the effect of the bromine substituent on the geometry. researchgate.net
Table 1: Representative Theoretical Methods for Geometry Optimization
| Computational Method | Basis Set | Purpose |
| DFT (B3LYP) | 6-311++G** | Optimization of keto and enol conformers |
| MP2 | 6-311++G(d,p) | Comparative optimization of related diketones |
Frontier molecular orbital analysis is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For derivatives of this compound, DFT calculations have been used to determine the energies of these orbitals and the resulting HOMO-LUMO energy gap. researchgate.netresearchgate.net A smaller energy gap generally implies higher chemical reactivity. In related systems, the HOMO is often localized on the dione (B5365651) and heteroatom sites, while the LUMO may be distributed across other parts of the molecule. nih.gov These calculations help predict how this compound might interact with other molecules and its potential for use in synthesis. researchgate.netnih.gov
Table 2: Calculated Frontier Molecular Orbital Parameters for a Macrocycle Derived from this compound
| Parameter | Value (eV) |
| EHOMO | -5.90 |
| ELUMO | -2.89 |
| Energy Gap (ΔE) | 3.01 |
Note: Data is for a Co(II) complex of a macrocycle Schiff base derived from this compound and benzene-1,2-diamine, calculated via DFT. researchgate.net
Mulliken atomic charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing insight into the electronic structure and charge distribution. Theoretical investigations of macrocyclic compounds synthesized from this compound have included the calculation of Mulliken charges using DFT methods. researchgate.netresearchgate.net These calculations reveal the partial positive or negative charges on each atom, which is fundamental for understanding electrostatic interactions, reactivity sites, and the nature of chemical bonds within the molecule.
DFT calculations are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. For this compound, both harmonic and anharmonic vibrational frequencies have been calculated for its most stable cis-enol and keto forms. researchgate.net Studies have utilized the B3LYP functional with the 6-311++G** basis set to compute these frequencies. researchgate.net The calculated results, including IR and Raman intensities, are then compared with experimental spectra to provide a complete and accurate assignment of the fundamental vibrational modes. researchgate.net This comparison helps to confirm the presence of specific conformers and to understand how the substitution of a bromine atom influences the vibrational properties of the pentane-2,4-dione skeleton. researchgate.net
Table 3: Computational Level for Vibrational Frequency Analysis
| Analysis Type | Computational Method | Basis Set | Target Forms |
| Harmonic Frequencies | DFT (B3LYP) | 6-311++G | Cis-enol and Keto |
| Anharmonic Frequencies | DFT (B3LYP) | 6-311++G | Cis-enol and Keto |
Ab Initio Methods (e.g., Hartree-Fock, MP2) for Structural and Tautomeric Analysis
Alongside DFT, ab initio methods, which are based on first principles without empirical parameterization, provide another layer of theoretical investigation. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used for high-accuracy structural and energetic calculations.
For related β-dicarbonyls, the MP2 method with basis sets such as 6-311++G(d,p) has been used for geometry optimization, allowing for a comparison with DFT results. ekb.eg A significant area of study for this compound and its analogs is the analysis of tautomerism, specifically the keto-enol equilibrium. acs.orgacs.org Ab initio calculations, particularly at the MP2 level, have been employed to calculate the energy barriers for the intramolecular proton transfer between the two oxygen atoms in the enol form. researchgate.net For instance, the proton transfer barrier height in this compound has been calculated to be 5.9 kcal/mol at the MP2/6-31G(2d,p) level of theory, providing quantitative insight into the dynamics of its tautomerization. researchgate.net
Solvation Models (e.g., PCM-SCRF) for Solution-Phase Studies
In the computational study of chemical compounds, understanding their behavior in solution is critical, as most chemical reactions occur in a liquid phase. Solvation models are indispensable tools for this purpose, and the Polarizable Continuum Model (PCM) within the Self-Consistent Reaction Field (SCRF) framework is a widely employed method. gaussian.comnctu.edu.tw This approach models the solvent as a continuous, polarizable dielectric medium rather than individual solvent molecules, which offers a balance between computational cost and accuracy. gaussian.com
The core principle of the PCM-SCRF method involves placing the solute molecule within a cavity created in the solvent continuum. gaussian.com The solute's charge distribution polarizes the solvent, which in turn creates a "reaction field" that interacts with the solute. This interaction is calculated iteratively until the solute's wavefunction and the solvent's reaction field are mutually consistent, hence the term "Self-Consistent Reaction Field." gaussian.comnctu.edu.tw
For studies on this compound and related β-dicarbonyls, the PCM-SCRF method is utilized to investigate the profound effect of the solvent on tautomeric equilibria and conformational stability. ekb.eg The ratio between the enol and keto forms of β-diketones is known to be highly dependent on the polarity of the solvent. mdpi.com Theoretical calculations using PCM can predict how the stability of different tautomers changes when moving from the gas phase to various solvents, such as polar acetonitrile (B52724) (CH₃CN) and nonpolar carbon tetrachloride (CCl₄). ekb.eg For instance, in studies of the parent compound, acetylacetone, calculations confirm the co-existence of two keto forms in solutions, with their relative populations being influenced by solvent polarity. ekb.egresearchgate.net Such theoretical investigations allow for a detailed understanding of how solute-solvent interactions influence molecular structure and stability. ekb.egresearchgate.net
The table below illustrates the kind of data generated from PCM-SCRF calculations, showing the effect of different solvent environments on the relative energies of molecular conformers, based on studies of analogous compounds.
| Solvent Model | Dielectric Constant (ε) | Effect on Keto-Enol Equilibrium (Qualitative) | Predicted Predominant Form |
| Gas Phase | 1.0 | Baseline for comparison | Enol often favored due to intramolecular H-bond |
| Carbon Tetrachloride (CCl₄) | 2.24 | Stabilizes less polar forms | Enol remains significant |
| Acetonitrile (CH₃CN) | 37.5 | Stabilizes more polar forms | Keto form population increases |
| Water (H₂O) | 78.4 | Strongly stabilizes polar forms | Keto form significantly favored |
This table is illustrative, based on general findings for β-diketones in computational studies.
Theoretical Examination of Reaction Mechanisms and Transition States
Theoretical chemistry provides powerful insights into the mechanisms of chemical reactions by allowing for the characterization of potential energy surfaces, including stable reactants, products, and high-energy transition states. For this compound, a primary area of mechanistic investigation is its keto-enol tautomerism. This process involves the intramolecular transfer of a proton and a shift of a double bond.
Computational studies, typically using Density Functional Theory (DFT), investigate the molecular structures and relative stabilities of the various conformers of this compound, namely its cis-enol and keto forms. researchgate.netresearchgate.net By calculating the energies of these stable isomers, researchers can determine their equilibrium populations. The energy difference between the trans- and cis-enol forms can be used to estimate the strength of the intramolecular hydrogen bond (EHB) that stabilizes the cis-enol tautomer. researchgate.net
Furthermore, more advanced computational studies on related systems, such as acetylacetone and its α-halo derivatives, have explored the two-dimensional potential energy surface for the proton transfer process. ekb.egresearchgate.net Such studies calculate the energy barrier for the interconversion between the keto and enol forms, identifying the transition state structure for the proton transfer. This provides a detailed picture of the reaction coordinate and the activation energy required for the tautomerization to occur. The reactivity of the compound in nucleophilic additions or condensation reactions can also be theoretically explored by mapping the reaction pathways and identifying the associated transition states and intermediates, revealing how the bromine substituent influences the compound's reactivity compared to its non-halogenated counterpart. smolecule.com
Comparative Computational Studies with Analogous α-Halodiketones
To understand the specific influence of the bromine atom on the properties of this compound (BrAA), comparative computational studies are performed alongside its analogues: 3-chloropentane-2,4-dione (B157559) (ClAA), 3-fluoropentane-2,4-dione (B1624492) (FAA), and the parent compound, pentane-2,4-dione (acetylacetone, AA). researchgate.net These studies, often conducted using Density Functional Theory (DFT) at levels like B3LYP/6-311++G**, allow for systematic analysis of how halogen substitution affects molecular structure, stability, and intramolecular forces. researchgate.net
Research has shown that the introduction of a halogen atom at the α-position significantly impacts the intramolecular hydrogen bond (IHB) within the enol form. researchgate.net Computational analyses have concluded that the IHB in 3-chloropentane-2,4-dione is stronger than in acetylacetone and other halogenated β-diketones. researchgate.net This effect is sometimes attributed to steric repulsion from the halogen atom, which pushes the methyl groups and alters the geometry of the chelated ring. researchgate.net
The table below presents a summary of comparative theoretical data for this compound and its analogues, based on findings from DFT calculations.
| Compound | Halogen Substituent | Calculated H-Bond Strength (EHB, kcal/mol)¹ | Key Structural Observation |
| Pentane-2,4-dione (AA) | H | ~15.5 | Reference compound for comparison. |
| 3-Fluoropentane-2,4-dione (FAA) | F | Data varies by study | Halogen substitution influences enol stability. |
| 3-Chloropentane-2,4-dione (ClAA) | Cl | Stronger than AA | Steric effects may enhance H-bond strength. researchgate.net |
| This compound (BrAA) | Br | Comparatively analyzed | Investigated alongside other halo-derivatives. researchgate.net |
¹EHB values are representative and can vary based on the level of theory and basis set used in the calculation. The values are typically derived from the energy difference between the open trans-enol and the chelated cis-enol forms.
These comparative studies are crucial for elucidating trends in chemical reactivity and physical properties across the series of α-halodiketones, providing a deeper understanding of the role of halogen substitution in modifying the electronic structure and behavior of the molecule.
Chemical Reactivity and Mechanistic Aspects of 3 Bromopentane 2,4 Dione
Electrophilic Reactivity of the Diketone Moiety
3-Bromopentane-2,4-dione (C₅H₇BrO₂) is an organic compound characterized by a pentane (B18724) chain with two ketone (carbonyl) groups at positions 2 and 4, and a bromine atom at the central carbon, position 3. smolecule.comchemspider.comnih.gov The presence of the two electron-withdrawing ketone groups significantly influences the molecule's reactivity. smolecule.com These carbonyl groups render the carbon atoms within them electrophilic, meaning they are susceptible to attack by nucleophiles. smolecule.com
This electrophilic nature drives several key reactions. For instance, this compound can undergo nucleophilic addition reactions at the carbonyl carbons, which can lead to the formation of alcohols or other derivatives. smolecule.com It also participates in condensation reactions with amines or other carbonyl compounds, resulting in the formation of products like imines or enaminones. smolecule.com The unique combination of the diketone structure and the bromine substituent makes this compound a versatile building block in modern synthetic organic chemistry, particularly for the construction of complex heterocyclic structures. smolecule.com
| Interactive Data Table: Properties of this compound | |
| Property | Value |
| Molecular Formula | C₅H₇BrO₂ |
| Molecular Weight | 179.01 g/mol |
| CAS Number | 3043-28-5 |
| IUPAC Name | This compound |
Data sourced from PubChem and ChemSpider. chemspider.comnih.gov
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom at the third carbon position is a good leaving group, making this site susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to a diverse range of derivatives. smolecule.com
The reaction of this compound with amines is a well-established method for synthesizing novel nitrogen-containing heterocyclic compounds. smolecule.com In these reactions, the amine acts as a nucleophile, attacking the carbon atom bonded to the bromine, which results in the displacement of the bromide ion. brainly.com This substitution is a key step in the synthesis of various derivatives, including aminothiazoles and pyrimidines. smolecule.com
For example, the condensation of N-aryl thioureas with this compound can lead to the formation of aminothiazoles. smolecule.com The reaction proceeds through a nucleophilic attack by the amine, followed by cyclization. The versatility of this reaction allows for the creation of a wide array of derivatives with potential applications in medicinal chemistry. smolecule.comresearchgate.net
Similar to amines, thiols can act as nucleophiles and displace the bromine atom in this compound. This reaction provides a pathway for the functionalization of the molecule by introducing sulfur-containing moieties. smolecule.com The resulting thioether derivatives are valuable intermediates in organic synthesis. The reaction of 3-bromo-1-phenyl-propynone with thiols, a related bromo-carbonyl compound, shows that the substitution of the bromide can be a very rapid process, often occurring faster than other potential reactions like Michael additions. nih.gov This highlights the high reactivity of the carbon-bromine bond in such systems, which is applicable to this compound for creating functionalized molecules. nih.govresearchgate.net
Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.comlibretexts.org In the context of this compound, the regioselectivity of nucleophilic substitution is generally directed at the C-3 position due to the presence of the excellent leaving group, bromine.
However, the subsequent reactions of the substituted products can exhibit interesting selectivity. For instance, the reaction of this compound with N-aryl thioureas can yield either aminothiazoles or iminodihydrothiazoles depending on the reaction conditions. smolecule.com This demonstrates how manipulating reaction parameters can control the regiochemical outcome of the cyclization step that follows the initial substitution. smolecule.com
Stereoselectivity can become a factor if the nucleophile or the resulting product contains chiral centers. While this compound itself is not chiral, its reduction product, 3-bromopentane-2,4-diol, has chiral centers at carbons 2 and 4. stackexchange.com Reactions involving chiral nucleophiles with this compound could potentially lead to the formation of diastereomeric products, although specific studies on the stereoselectivity of these substitution reactions are not extensively detailed in the provided search results. The principles of stereospecific reactions, such as the Sₙ2 mechanism which proceeds with an inversion of configuration, are well-established and would apply if a chiral center were present at the reaction site. masterorganicchemistry.comkhanacademy.org
| Interactive Data Table: Regioselectivity in Heterocycle Synthesis | |
| Reactant | Conditions |
| This compound & N-aryl thiourea | Varied |
This table illustrates how reaction conditions can direct the outcome of reactions starting from this compound, as noted in general studies of its synthetic utility. smolecule.com
Oxidation and Reduction Pathways
The oxidation of ketones can be a challenging process that often requires harsh conditions and may lead to cleavage of carbon-carbon bonds. General methods for the oxidative cleavage of ketones or their precursors (alkenes, alkynes) to form carboxylic acids are well-documented and often employ strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃), followed by an oxidative workup. organic-chemistry.orglibretexts.orgorganic-chemistry.org For instance, the oxidation of primary alcohols, which can be derived from ketones, is a common route to carboxylic acids using reagents like Jones reagent (CrO₃ & H₂SO₄). libretexts.org
While specific studies detailing the controlled oxidation of this compound to a specific carboxylic acid derivative were not found in the search results, the principles of organic chemistry suggest that under vigorous oxidative conditions, the molecule would likely undergo C-C bond cleavage. A plausible outcome would be the cleavage of the bonds adjacent to the carbonyl groups, potentially leading to smaller carboxylic acid fragments. However, achieving a "controlled" oxidation to a specific, larger carboxylic acid derivative without cleaving the carbon backbone would require carefully selected reagents and conditions that are not described in the available literature for this particular compound.
Reduction to Alcohols or Other Reduced Products
The reduction of the dicarbonyl functionality in this compound to its corresponding diol, 3-bromopentane-2,4-diol, represents a key transformation, yielding a product with multiple stereocenters. nih.gov This conversion can be achieved through various reductive methodologies common in organic synthesis, primarily catalytic hydrogenation and hydride reduction.
Catalytic Hydrogenation: Catalytic hydrogenation is a widely utilized industrial and laboratory method for the reduction of ketones. tcichemicals.com For β-diones, heterogeneous catalysts are often employed. For instance, the hydrogenation of similar 1,3-diones has been effectively carried out using ruthenium on carbon (Ru/C) catalysts. nih.gov Applying this to this compound, the reaction would involve molecular hydrogen (H₂) as the reductant.
The process is expected to proceed stepwise, with the initial hydrogenation of one ketone group to form a β-hydroxy ketone intermediate, which is then subsequently reduced to the 1,3-diol. nih.gov A significant challenge in the catalytic hydrogenation of halogenated compounds is the potential for hydrodehalogenation, where the carbon-bromine bond is cleaved and replaced with a carbon-hydrogen bond. organic-chemistry.org The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is critical to maximize the yield of the desired bromo-diol while minimizing the formation of pentane-2,4-diol as a byproduct.
Hydride Reduction: Reduction using complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), is a common alternative. organic-chemistry.org Sodium borohydride is a milder reducing agent that is highly effective for the reduction of ketones and aldehydes. The reaction with this compound in a protic solvent like methanol (B129727) or ethanol (B145695) would involve the nucleophilic attack of a hydride ion on each of the electrophilic carbonyl carbons. This method generally does not affect carbon-halogen bonds, making it a potentially more selective method for producing 3-bromopentane-2,4-diol without significant dehalogenation.
The reduction of the two ketone groups results in the formation of two new stereocenters, leading to the possibility of different diastereomeric products (syn- and anti-isomers). The stereoselectivity of the reduction can be influenced by the steric hindrance of the substrate and the specific reducing agent used.
Table 1: Comparison of Reduction Methods for this compound
| Method | Reductant | Typical Catalyst/Solvent | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ gas | Ru/C, Pd/C, PtO₂ / Ethanol, THF | Scalable, cost-effective reductant | Risk of hydrodehalogenation, requires pressure equipment |
| Hydride Reduction | NaBH₄ | Methanol, Ethanol | High chemoselectivity (C=O over C-Br), mild conditions | Stoichiometric reagent required, potential stereoselectivity control needed |
| Hydride Reduction | LiAlH₄ | Diethyl ether, THF | More powerful reductant | Less selective, may reduce C-Br bond, highly reactive |
Tautomerism and Enolate Chemistry
Like its parent compound, acetylacetone (B45752), this compound exists as a dynamic equilibrium between its keto and enol tautomers. acs.org The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. acs.org This conjugation and hydrogen bonding make the enol form a major contributor to the equilibrium mixture.
The presence of an electron-withdrawing bromine atom at the central carbon (α-carbon) influences this equilibrium. While steric effects from the larger bromine atom might slightly destabilize the planar enol form compared to chlorine, the electronic effects are also significant. acs.org This keto-enol tautomerism is fundamental to the compound's reactivity, as the enol form is the direct precursor to the highly nucleophilic enolate anion upon deprotonation. The acidity of the enolic proton makes the formation of the enolate a facile process in the presence of a suitable base.
The enolate of this compound is readily generated by treating the compound with a base. Due to the acidity of the enolic proton (pKa is significantly lower than that of simple ketones), even moderate bases can generate a significant concentration of the enolate. vanderbilt.edu Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can ensure complete conversion to the enolate. youtube.com
The resulting enolate is an ambident nucleophile, with electron density delocalized onto the oxygen atoms and the central carbon. libretexts.org However, in Sₙ2-type reactions with carbon electrophiles, enolates predominantly react at the α-carbon. masterorganicchemistry.com In the case of this compound, the α-carbon is already substituted with a bromine atom, precluding direct alkylation at this site.
Despite this, the enolate is a valuable intermediate for C-C bond formation through other reaction pathways, particularly in the synthesis of heterocyclic compounds. The dicarbonyl framework serves as a versatile building block. For instance, the enolate can participate in condensation reactions. Its reaction with various electrophiles can lead to more complex structures where new carbon-carbon bonds are formed as part of a new ring system. For example, 3-substituted pentane-2,4-diones are used as intermediates in the preparation of pyrazoles and isoxazoles, which involves reactions with hydrazine (B178648) and hydroxylamine, respectively. unirioja.es While these are primarily C-N and C-O bond formations, the underlying principle of using the dione (B5365651) skeleton to build new molecular frameworks is a core application in synthesis. wikipedia.org
Table 2: Reactivity of this compound Enolate
| Reagent Type | Reaction Class | Potential Product Type | Role in C-C Bond Formation |
|---|---|---|---|
| Alkyl Halides | Alkylation | Not applicable at C3 | C3 is already substituted, limiting direct alkylation. |
| Hydrazine/Hydroxylamine | Condensation/Cyclization | Pyrazoles/Isoxazoles | Forms the carbon backbone of the resulting heterocycle. |
Carbon-Carbon Bond Activation Reactions
Carbon-carbon bond activation is a challenging yet powerful tool in organic synthesis. The cleavage of a bond between an sp²-hybridized carbon (part of an aromatic or vinyl group) and an sp³-hybridized carbon (part of an alkyl group) in derivatives of this compound is not widely reported but can be considered in the context of known chemical transformations.
Derivatives of this compound, such as pyrazoles or other heterocycles formed via condensation, contain both sp² carbons within the ring and sp³ carbons in the methyl groups. The cleavage of the C(sp²)-C(sp³) bond (e.g., between the heterocyclic ring and a methyl group) often requires transition metal catalysis. Mechanisms can involve:
Oxidative Addition: A low-valent metal catalyst can insert into the C-C bond, a process often facilitated by ring strain or directing groups.
Decarbonylation/Decarboxylation: If the methyl group were to be oxidized to a carbonyl or carboxyl group, its removal via metal-catalyzed decarbonylation or decarboxylation would constitute a C(sp²)-C(sp³) bond cleavage.
While specific examples for this compound derivatives are scarce, these established principles of C-C activation provide a framework for potential synthetic strategies to modify such molecules.
The cleavage of the central C2-C3 or C3-C4 bond in this compound represents a C(sp³)-C(sp³) bond scission. A direct precedent for this type of transformation is found in the biodegradation of the parent compound, acetylacetone. wikipedia.org The enzyme acetylacetone dioxygenase, an iron(II)-dependent enzyme, catalyzes the oxidative cleavage of the central carbon-carbon bond of acetylacetone to yield acetate (B1210297) and 2-oxopropanal. wikipedia.org
It is plausible that this compound could be a substrate for similar dioxygenase enzymes. The mechanism would likely involve:
Binding of the dione to the iron center in the enzyme's active site.
Activation of molecular oxygen by the Fe(II) center.
Oxidative attack on the dione skeleton, leading to the cleavage of a C-C bond.
Release of the resulting products, which would be acetate and a brominated aldehyde fragment.
The presence of the bromine atom could significantly impact the reaction, potentially altering the substrate specificity of the enzyme or the rate of catalysis. nih.govnih.gov Such enzymatic C-C bond cleavage reactions are relevant to bioremediation, as they represent a pathway for the degradation of synthetic chemical compounds in the environment. nih.govmahidol.ac.th Beyond enzymatic methods, certain chemical C-C bond cleavage reactions, often mediated by transition metals, can also be envisioned, although they are less common for unstrained acyclic systems. dntb.gov.ua
Deacylation Reactions of this compound Derivatives
The deacylation of β-dicarbonyl compounds, including derivatives of this compound, represents a significant transformation in organic synthesis, allowing for the selective removal of an acyl group. This process is most commonly achieved through a retro-Claisen condensation reaction, which involves the cleavage of a carbon-carbon bond. The presence of a bromine atom at the α-position of the dicarbonyl system introduces unique electronic effects that can influence the reactivity and mechanism of this transformation.
The deacylation of 3-substituted-2,4-pentanediones is typically facilitated by a strong base. The reaction proceeds through a nucleophilic attack on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the bond between the α-carbon and one of the acetyl groups.
Mechanistic Pathway of Base-Catalyzed Deacylation (Retro-Claisen Condensation)
The generally accepted mechanism for the deacylation of a 3-substituted pentane-2,4-dione derivative, such as a 3-bromo derivative, under basic conditions is as follows:
Nucleophilic Attack: A nucleophile, typically a hydroxide (B78521) or alkoxide ion, attacks one of the electrophilic carbonyl carbons of the this compound derivative. This leads to the formation of a tetrahedral intermediate.
Carbon-Carbon Bond Cleavage: The tetrahedral intermediate is unstable and collapses. This collapse can proceed in two ways: either by reforming the carbonyl group and expelling the original nucleophile, or by cleaving the C2-C3 or C3-C4 bond. In the presence of a strong base and a suitable substrate, the cleavage of the carbon-carbon bond is favored, leading to the formation of an enolate and a carboxylic acid ester (if an alkoxide is used) or a carboxylate (if hydroxide is used).
Protonation: The enolate and the other resulting fragment are then protonated upon workup to yield the final deacylated product, which would be a 3-bromo-2-alkanone, and acetic acid or its corresponding ester.
The presence of the electron-withdrawing bromine atom at the 3-position is expected to influence this process. It can enhance the electrophilicity of the carbonyl carbons, potentially accelerating the initial nucleophilic attack. Furthermore, the inductive effect of the bromine atom can stabilize the enolate leaving group formed during the C-C bond cleavage, which could favor the forward reaction.
Illustrative Deacylation Reaction
The deacylation of a generic 3-substituted pentane-2,4-dione under basic conditions can be represented as follows:
| Reactant | Reagents | Products |
| 3-R-pentane-2,4-dione | 1. Strong Base (e.g., NaOH, NaOEt) 2. H₃O⁺ (workup) | R-CH(COCH₃)₂ + Acetic Acid (or Ester) |
For a 3-bromo-3-alkylpentane-2,4-dione, the reaction would yield a 2-bromo-2-alkylketone and acetic acid or its ester.
Detailed Research Findings
While specific studies focusing solely on the deacylation of this compound derivatives are not extensively documented in the literature, the principles of the retro-Claisen condensation are well-established for β-dicarbonyl compounds. Research on the cleavage of substituted β-diketones under various conditions provides a framework for understanding the expected reactivity.
For instance, studies on the base-catalyzed decomposition of other α-substituted β-dicarbonyl compounds have shown that the nature of the α-substituent plays a crucial role in the reaction outcome. An electron-withdrawing group, such as a halogen, generally facilitates the cleavage of the C-C bond by stabilizing the resulting carbanion or enolate.
The table below summarizes the expected products from the deacylation of various hypothetical this compound derivatives, based on the principles of the retro-Claisen condensation.
| Derivative of this compound | Expected Deacylation Products |
| 3-Bromo-3-methylpentane-2,4-dione | 3-Bromo-2-butanone + Acetic Acid/Ester |
| 3-Bromo-3-ethylpentane-2,4-dione | 3-Bromo-2-pentanone + Acetic Acid/Ester |
| 3-Bromo-3-phenylpentane-2,4-dione | 1-Bromo-1-phenyl-2-propanone + Acetic Acid/Ester |
It is important to note that reaction conditions, such as the choice of base, solvent, and temperature, can significantly impact the efficiency and selectivity of the deacylation process. Competing reactions, such as elimination or substitution at the bromine-bearing carbon, may also occur under certain conditions.
Applications of 3 Bromopentane 2,4 Dione in Advanced Organic Synthesis
Synthesis of Heterocyclic Compounds
3-Bromopentane-2,4-dione is a key precursor in the synthesis of numerous heterocyclic systems. Its dicarbonyl moiety and the reactive bromine atom provide multiple sites for reaction, enabling the construction of diverse ring structures.
Imidazopyridine Derivatives Synthesis
Imidazopyridine scaffolds are prevalent in a number of commercially available drugs. researchgate.net The synthesis of these derivatives is a significant area of research, and this compound plays a crucial role in this process.
For example, the synthesis of 1-[(6a-l)-2-methyl-imidazo[1,2-α]pyridine-3-yl]ethanone derivatives has been achieved by heating a mixture of 3-bromopyridine-2-amine and this compound in THF, followed by the addition of boronic acids, a palladium catalyst, and potassium carbonate. plos.org Microwave-assisted, multi-component reactions have also been employed to synthesize imidazopyridine derivatives, showcasing the versatility of these synthetic strategies. nih.gov
Table 1: One-Pot Synthesis of Imidazopyridine Derivatives
| Starting Materials | Reagents & Conditions | Product | Reference |
| 2-Aminopyridine (B139424), this compound, Boronic Acids | Pd(dppf)Cl2, K2CO3, THF/H2O, 60°C | 1-(2-Methyl-8-aryl-substitued-imidazo[1,2-α]pyridin-3-yl)ethan-1-one | plos.org |
| 2-Aminopyridine, Aldehyde, Alkyne | Indium(III) bromide catalyst | Imidazo[1,2-a]pyridines | plos.org |
| 2-Aminopyridine boronic acid pinacol (B44631) ester, Aldehyde, Isocyanide, Aryl halides | MgCl2 catalyst, Microwave irradiation | Imidazopyridines | plos.org |
| 2-Aminopyridine, this compound | THF, 60°C | 1-[2-methyl-imidazo[1,2-α]pyridine-3-yl]ethanone | google.com |
Imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of biologically active compounds. researchgate.netnih.govresearchgate.net These scaffolds are associated with various pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.netnih.gov
The synthesis of these privileged structures often utilizes this compound. For example, the reaction between 2-aminopyridine and this compound is a key step in producing the core imidazopyridine structure, which can then be further modified to create a library of derivatives for drug discovery. nih.gov The resulting compounds have been investigated for various therapeutic applications, including as inhibitors of snake venom phospholipase A2 and as potential anticancer agents. researchgate.netplos.org The ability to readily synthesize and functionalize the imidazopyridine core using this compound makes it an invaluable tool in the development of new therapeutic agents. researchgate.net
Table 2: Biological Activities of Imidazopyridine Scaffolds
| Scaffold | Associated Biological Activities | Reference |
| Imidazo[1,2-a]pyridine | Anticancer, Antiviral, Antimicrobial, Anti-inflammatory, Antidiabetic, CNS agents | researchgate.net |
| Imidazo[1,2-b]pyridazine | Anticancer, Anti-inflammatory, Antibacterial, Antiviral, Antiparasitic | nih.gov |
Thienopyridine Derivatives Synthesis
This compound is also utilized in the synthesis of thienopyridine derivatives, another class of heterocyclic compounds with significant biological activity. naturalspublishing.com The reaction of 4,6-diamino-3-cyanopyridine-2(1H)-thione with this compound leads to the formation of 2-acetylthienopyridine. naturalspublishing.comsohag-univ.edu.egresearchgate.net This reaction provides a direct route to functionalized thienopyridines, which are known for their potential as antibacterial and antifungal agents. naturalspublishing.com The synthesis can be carried out by heating the reactants, sometimes in the presence of a base like potassium hydroxide (B78521). naturalspublishing.comresearcher.life
Table 3: Synthesis of Thienopyridine Derivatives
| Starting Material | Reagent | Product | Reference |
| 4,6-Diamino-3-cyanopyridine-2(1H)-thione | This compound | 2-Acetylthienopyridine | naturalspublishing.comsohag-univ.edu.eg |
Aza-Heterocycles via [4+1] Annulation Reactions (e.g., Dihydropyrazoles)
A modern application of this compound is in [4+1] annulation reactions for the synthesis of aza-heterocycles, such as dihydropyrazoles. acs.orgnih.gov In these reactions, this compound can act as a C1 synthon. The reaction between an azoalkene and this compound, typically in the presence of a base like potassium carbonate in a solvent such as THF, yields the corresponding dihydropyrazole derivative. acs.orgnih.gov This methodology allows for the construction of dihydropyrazoles with a quaternary carbon center. acs.org While the reaction with this compound has been reported to give moderate yields, it demonstrates the utility of this compound in chemodivergent synthesis strategies. acs.orgnih.gov
Table 4: Synthesis of Dihydropyrazoles via [4+1] Annulation
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| Azoalkene precursor | This compound | K2CO3, THF, room temperature | Dihydropyrazole | Moderate | acs.orgnih.gov |
Formation of Thiazoles, Pyrimidines, and Fused Polycyclic Systems
The reactivity of this compound extends to the synthesis of a variety of other heterocyclic systems, including thiazoles, pyrimidines, and fused polycyclic compounds. smolecule.comosi.lv
Thiazoles: The reaction of this compound with thioamides, such as benzyl (B1604629) thioamide, in dry ethanol (B145695) leads to the formation of thiazole (B1198619) derivatives. ijsrst.com For example, 1-(2-benzyl-4-methyl-thiazol-5-yl)ethanone has been synthesized through this route. ijsrst.com Similarly, reaction with 1,1-dimethylthiourea yields 1-(2-(dimethylamino)-4-methylthiazol-5-yl)ethan-1-one. researchgate.net These thiazole intermediates can be further elaborated to produce more complex molecules with potential biological activities. researchgate.net
Pyrimidines: this compound is a key reactant in the synthesis of 5H-thiazolo[3,2-a]pyrimidines. osi.lv This is achieved through its reaction with tetrahydropyrimidine-2-thiones. osi.lv The dual reactivity of 3-chloropentane-2,4-dione (B157559), a related compound, in facilitating cyclocondensation reactions is also noted for synthesizing pyrimidines.
Fused Polycyclic Systems: The ability of this compound to participate in multiple bond-forming reactions makes it a valuable tool for constructing fused ring systems and other complex polycyclic structures. smolecule.com Its utility in creating architecturally complex molecules highlights its continued importance in addressing modern synthetic challenges. smolecule.com
Table 5: Synthesis of Thiazoles and Pyrimidines
| Starting Material | Reagent | Product Class | Reference |
| Benzyl thioamide | This compound | Thiazole | ijsrst.com |
| 1,1-Dimethylthiourea | This compound | Thiazole | researchgate.net |
| Tetrahydropyrimidine-2-thiones | This compound | 5H-thiazolo[3,2-a]pyrimidines | osi.lv |
Synthesis of Macrocyclic Compounds and Coordination Complexes
This compound serves as a key precursor in the synthesis of macrocyclic compounds, particularly Schiff base macrocycles, and their subsequent coordination complexes. These large, ring-shaped molecules and their metal-containing counterparts are of significant interest due to their diverse applications, including their resemblance to naturally occurring biological systems. uc.ptresearchgate.net
Preparation of Macrocycle Schiff Bases from this compound
A notable application of this compound is in the synthesis of tetra-aza-macrocycle Schiff bases. researchgate.net This is typically achieved through a condensation reaction with a diamine, such as benzene-1,2-diamine, in a suitable solvent like methanol (B129727). researchgate.netjcchems.com The resulting macrocycle possesses a unique structure that makes it an effective ligand for coordinating with metal ions. researchgate.net The synthesis of these macrocyclic Schiff bases is a critical step, as the ligand's structure dictates the geometry and properties of the resulting metal complexes. uc.pt
Formation and Characterization of Metal Complexes with Chelating Ligands
The macrocyclic Schiff bases derived from this compound are excellent chelating agents, capable of binding to a variety of transition metal ions to form stable complexes. uc.ptresearchgate.net For instance, a tetra-aza-macrocycle synthesized from this compound and benzene-1,2-diamine has been used to prepare complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netjcchems.com
These metal complexes are typically formed by reacting the macrocyclic ligand with the corresponding metal chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, and ZnCl₂·2H₂O) in a suitable solvent. researchgate.net Characterization of these complexes involves a range of spectroscopic and analytical techniques to determine their structure and properties.
| Technique | Observation | Inference |
| FTIR Spectroscopy | A strong band around 1645 cm⁻¹ confirms the formation of the C=N bond in the Schiff base. researchgate.net | Effective Schiff base condensation. |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the structure of the macrocycle and its complexes. researchgate.net | Confirms the molecular structure. |
| Molar Conductance | Low molar conductance values suggest a non-electrolytic nature. researchgate.net | Indicates that the anions (e.g., chloride) are part of the coordination sphere, leading to a general formula of [M(L)Cl₂]. researchgate.net |
| Magnetic Moment | The magnetic moment values help in determining the geometry of the complex. For example, a magnetic moment of 4.96 B.M. for a Co(II) complex suggests an octahedral geometry. researchgate.net | Elucidation of the coordination geometry. |
| Electronic Spectra (UV-Vis) | Provides information about the electronic transitions within the complex, which is indicative of its geometry. researchgate.net | Supports the proposed geometry. |
| Thermal Gravimetric Analysis (TGA) | Can indicate the absence of coordinated or hydration water molecules and determine the decomposition temperature of the complexes. researchgate.net | Assesses thermal stability. |
These characterization methods have revealed that in the case of the Co(II), Ni(II), Cu(II), and Zn(II) complexes, the macrocyclic Schiff base acts as a tetra-dentate ligand, bonding to the metal ion through the four nitrogen atoms of the azomethine groups in an octahedral arrangement. researchgate.netjcchems.com The remaining two coordination sites are occupied by chloride ions. researchgate.net
Role as a Versatile Synthetic Intermediate
The reactivity of this compound, stemming from its diketone functionality and the presence of a bromine atom, makes it a valuable and versatile intermediate in organic synthesis. smolecule.com
Building Block for Complex Substituted Derivatives
This compound is a key building block for creating a variety of complex substituted organic molecules. smolecule.com Its utility lies in its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds. For instance, it is used in the synthesis of tri-substituted-condensed-imidazopyridines. researchgate.net In this process, this compound is first prepared by the bromination of acetylacetone (B45752) and then reacted with 2-aminopyridine to form an intermediate, which can be further modified. researchgate.net
It also serves as a starting material in the chemodivergent synthesis of aza-heterocycles. acs.orgacs.org For example, it can react with azoalkenes in a [4+1] annulation reaction to produce dihydropyrazole derivatives. acs.orgacs.org This highlights its role as a C1 synthon in constructing five-membered nitrogen-containing rings. acs.org
Precursor in Multi-Step Synthesis of Targeted Organic Molecules
The compound's role extends to being a crucial precursor in multi-step synthetic pathways aimed at producing specific target molecules. smolecule.com An example is its use in the synthesis of 1-(2-amino-4-methyl-1,3-oxazol-5-yl)ethanone, where it is reacted with urea (B33335). smolecule.com Furthermore, it is a precursor in the synthesis of thiazole substituted thiosemicarbazide (B42300) derivatives, which have been investigated for their potential biological activities. smolecule.com The synthesis of various heterocyclic compounds, such as 5H-thiazolo[3,2-a]pyrimidines, also utilizes this compound as a key starting material. smolecule.com
Functionalization and Derivatization Strategies
The structure of this compound allows for a range of functionalization and derivatization strategies, further expanding its synthetic utility. The presence of both electrophilic carbonyl carbons and a reactive C-Br bond provides multiple sites for chemical modification. smolecule.com
One common strategy involves nucleophilic substitution at the bromine-bearing carbon. This allows for the introduction of various alkyl or other functional groups. researchgate.net Another approach is the reaction of the carbonyl groups with nucleophiles, such as amines, to form imines or enamines, as seen in the synthesis of Schiff bases. smolecule.com
The compound can also be used in condensation reactions with other molecules to build more complex heterocyclic systems. For example, its reaction with tetrahydropyrimidine-2-thiones and halocarboxylic acid esters leads to the formation of 5H-thiazolo[3,2-a]pyrimidines. smolecule.com These derivatization strategies underscore the compound's versatility as a platform for generating a diverse library of organic molecules.
Precise Functionalization in Specialized Chemical Manufacturing
The presence of multiple reactive sites—two carbonyl groups and a bromine atom—allows for the precise and selective introduction of functional groups. smolecule.com This makes this compound a key intermediate in the synthesis of complex organic molecules for various industrial applications, including the production of adhesives and coatings where it can act as a crosslinking agent. lookchem.com
Applications in Combinatorial Synthesis of Diverse Molecular Libraries
The ability of this compound to participate in a variety of reactions makes it a suitable building block for combinatorial chemistry. By reacting it with a diverse set of reagents, large libraries of compounds with different functionalities can be generated. For instance, it is used in the synthesis of thiazole substituted thiosemicarbazide derivatives with potential antitubercular activity. smolecule.com
Alkylation Reactions
Under certain conditions, this compound and its derivatives can be used in Friedel-Crafts type alkylation reactions. researchgate.netlibretexts.orgbyjus.com Research has shown that in the presence of a Brønsted acid like silica (B1680970) sulfuric acid (SSA), 3-(sec-alkyl)-2,4-pentanediones can undergo deacylation to form a carbocation, which then alkylates aromatic compounds like benzene (B151609) to produce triarylmethanes in high yields. researchgate.netresearchgate.net This demonstrates a method for C-C bond activation and the formation of new carbon-carbon bonds with aromatic systems. researchgate.netresearchgate.net
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes to 3-Bromopentane-2,4-dione
Historically, the synthesis of this compound involves the direct bromination of pentane-2,4-dione (acetylacetone) using molecular bromine. smolecule.comchemicalbook.com While effective, this method utilizes a hazardous and difficult-to-handle reagent, prompting a shift towards safer and more sustainable alternatives.
Future research is increasingly focused on "green" synthetic methodologies that minimize waste and avoid toxic reagents. A significant advancement in this area is the use of N-Bromosuccinimide (NBS) as a brominating agent, which is a solid and therefore safer to handle than liquid bromine. researchgate.netsemanticscholar.org One-pot methods using NBS in solvents like chloroform (B151607) have been developed, streamlining the synthesis process. researchgate.netsemanticscholar.org
Further innovation lies in catalytic approaches. The development of monobromomalononitrile (MBM) as a regioselective mono-brominating agent for active methylene (B1212753) compounds represents another mild and efficient alternative to traditional methods. researchgate.net Additionally, research into organocatalysis, for instance using lipophilic indole (B1671886) catalysts with NBS, shows promise for achieving high selectivity in bromination.
The table below summarizes and compares various synthetic routes, highlighting the trend towards more sustainable practices.
| Reagent | Advantages | Disadvantages | Research Focus |
| **Molecular Bromine (Br₂) ** | High reactivity, quantitative yields. smolecule.com | Highly toxic and corrosive, difficult to handle. researchgate.net | Phasing out in favor of safer alternatives. |
| N-Bromosuccinimide (NBS) | Solid, safer to handle, enables one-pot synthesis. researchgate.netsemanticscholar.org | Can require specific solvents or catalysts for optimal selectivity. | Optimization of reaction conditions and catalytic systems. |
| Monobromomalononitrile (MBM) | Efficient, highly regioselective for mono-bromination, mild conditions. researchgate.net | Newer reagent, may be less readily available or more costly currently. | Broader application studies and process optimization. |
Exploration of New Reactivity Modes and Catalytic Applications
Beyond its traditional role as a synthetic intermediate, researchers are exploring novel ways to harness the reactivity of this compound. Its structure, featuring two carbonyl groups and a reactive C-Br bond, allows for a diverse range of chemical transformations.
A key area of emerging research is its application in multicomponent reactions (MCRs). MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, aligning with the principles of green chemistry by reducing steps and waste. researchgate.net For example, this compound can be a component in the synthesis of complex molecules like β'-acetamido-β-dicarbonyl compounds. researchgate.net
Another promising frontier is its use in novel annulation reactions to construct complex heterocyclic systems. Recent studies have demonstrated the use of this compound in [4+1] annulation reactions with azoalkenes to synthesize dihydropyrazoles containing a quaternary carbon center, a structural motif of interest in medicinal chemistry. acs.orgnih.gov This showcases its utility in building sophisticated molecular architectures that were previously difficult to access.
Furthermore, while this compound is typically a building block, there is growing interest in using its derivatives in catalysis. For instance, hybrid inorganic-organic nanoparticles prepared from derivatives of this compound are being investigated for their catalytic potential.
| Reaction Type | Description | Significance |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to build complex molecules. researchgate.net | Increases synthetic efficiency, reduces waste, and allows for rapid library generation. |
| [4+1] Annulation | A cycloaddition reaction to form a five-membered ring, creating complex heterocyclic structures. acs.org | Access to novel scaffolds, such as dihydropyrazoles with quaternary carbons. acs.orgnih.gov |
| Precursor to Catalysts | The scaffold is used to synthesize more complex molecules or materials that possess catalytic activity. | Expands the utility of the compound into the field of catalysis and materials science. |
Design and Synthesis of Advanced Materials Utilizing this compound Scaffolds
The reactivity of this compound makes it an attractive monomer or functionalizing agent for the creation of advanced materials. Its ability to participate in polymerization and cross-linking reactions is an area of growing research interest.
The compound serves as an intermediate in the production of various polymers, adhesives, and coatings. The diketone functionality can be leveraged to create polymers with specific chelating properties or to act as a site for post-polymerization modification. The bromine atom provides a reactive handle for grafting other molecules onto a polymer backbone or for initiating polymerization reactions.
A specific emerging application is in the field of nanomaterials. Research has been conducted on the synthesis of hybrid inorganic-organic core-shell nanoparticles where derivatives of this compound are used. These materials could have applications in catalysis or as functional additives in composites. The dicarbonyl group can chelate to metal surfaces, providing a robust linkage between an inorganic core and an organic shell, which can be further functionalized.
Future work in this area will likely focus on:
Developing novel polymers with tailored thermal, mechanical, or optical properties.
Creating functional coatings with enhanced adhesion, scratch resistance, or antimicrobial properties.
Synthesizing well-defined nanoparticles and nanocomposites for applications in catalysis, sensing, and electronics.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of valuable batch chemical processes to continuous flow and automated platforms is a major trend in modern chemistry, offering improved safety, consistency, and scalability. The synthesis and application of this compound are well-suited for this transition.
Research into the continuous flow halogenation of organic compounds is gaining traction as a method to handle hazardous reagents like bromine more safely. rsc.org In-situ generation of the brominating agent within a flow reactor minimizes operator exposure and allows for precise control over reaction conditions, often leading to higher selectivity and yield. researchgate.net Such protocols are being developed for the bromination of β-dicarbonyl compounds and could be directly applied to the synthesis of this compound. rsc.org
Furthermore, the use of this compound in the synthesis of compound libraries for drug discovery is ripe for automation. One-pot reactions and MCRs involving this compound are particularly amenable to high-throughput synthesis platforms. researchgate.netresearchgate.net Automated systems, such as robotic liquid handlers and microwave peptide synthesizers, coupled with automated analysis, can rapidly generate and screen libraries of derivatives for biological activity. scripps.eduewha.ac.kracs.org This integration accelerates the discovery of new therapeutic agents and functional molecules derived from the this compound scaffold.
The future in this domain will see the development of fully integrated, end-to-end automated platforms that start from simple precursors, synthesize this compound in a flow reactor, and then use it in subsequent automated steps to build and test libraries of complex molecules.
Q & A
Q. Why do reported yields for macrocycle synthesis vary across studies?
- Discrepancies arise from differences in reaction time (12–24 hours), acid concentration (pH 3–4 vs. stronger acids), and purification methods (e.g., recrystallization vs. column chromatography). For reproducibility, strict adherence to reflux duration and pH control is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
